molecular formula C22H24ClN5O3S B299457 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B299457
M. Wt: 474 g/mol
InChI Key: GPJKPOWQWWHPBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and various fungal strains. It has also been shown to have anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its potential as a potent inhibitor of cancer cell growth and fungal strains. However, one of the limitations is that its mechanism of action is not yet fully understood, which could make it challenging to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide. One area of interest is in the development of more efficient synthesis methods that could increase the yield of the compound. Another area of interest is in further understanding its mechanism of action, which could help optimize its use in lab experiments. Additionally, there is potential for further research on its potential applications in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide involves the reaction of 3-chloro-4-(4-morpholinyl)aniline with 5-(bromomethyl)-4-methyl-1,2,4-triazole-3-thiol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with acetic anhydride to form the final compound.

Scientific Research Applications

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide has been studied for its potential applications in various fields of research. One of the primary areas of interest is in the field of cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal agent, where it has demonstrated significant activity against various fungal strains.

properties

Product Name

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide

Molecular Formula

C22H24ClN5O3S

Molecular Weight

474 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[5-[hydroxy(phenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24ClN5O3S/c1-27-21(20(30)15-5-3-2-4-6-15)25-26-22(27)32-14-19(29)24-16-7-8-18(17(23)13-16)28-9-11-31-12-10-28/h2-8,13,20,30H,9-12,14H2,1H3,(H,24,29)

InChI Key

GPJKPOWQWWHPBV-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C(C4=CC=CC=C4)O

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)C(C4=CC=CC=C4)O

Origin of Product

United States

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